![molecular formula C15H15ClO4S2 B14495309 1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene CAS No. 64489-01-6](/img/structure/B14495309.png)
1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of a chlorinated propane chain linked to two benzene rings through sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene typically involves a multi-step reaction process. One common method includes the reaction of benzene with chloropropane in the presence of a sulfonylating agent. The reaction conditions often involve the use of hydrogen chloride and chloroform at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfonyl groups can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are common.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents
Propiedades
Número CAS |
64489-01-6 |
|---|---|
Fórmula molecular |
C15H15ClO4S2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
[3-(benzenesulfonyl)-2-chloropropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15ClO4S2/c16-13(11-21(17,18)14-7-3-1-4-8-14)12-22(19,20)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Clave InChI |
AOBSESGPLAFPNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


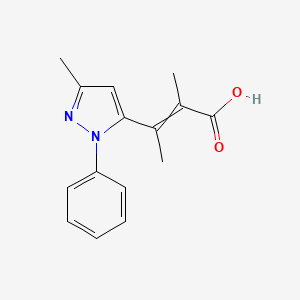

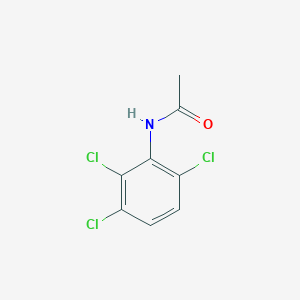
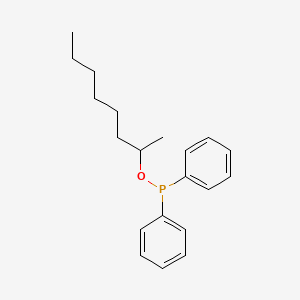
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

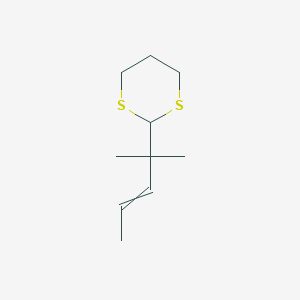

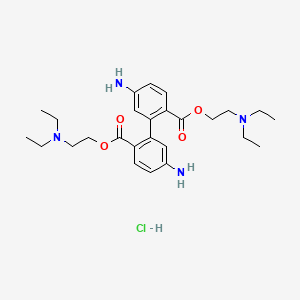

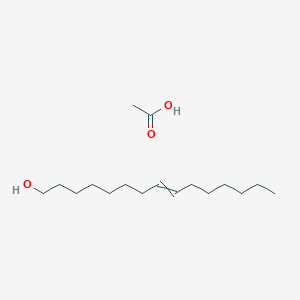
phosphanium](/img/structure/B14495342.png)
